1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-11-13-3-1-7-21-13)18-10-12-5-6-17-14(9-12)15-4-2-8-22-15/h1-9H,10-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTACNDWOUCQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound features a urea moiety linked to a thiophene and pyridine ring system, which is crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 298.41 g/mol.
Biological Activity Overview
Research indicates that derivatives of thiourea and urea exhibit a wide range of biological activities, including:
- Antimicrobial : Compounds similar to this urea have shown efficacy against various bacterial strains.
- Anticancer : Several studies highlight the potential of thiourea derivatives in inhibiting cancer cell proliferation.
- Anti-inflammatory : The compound may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:
| Modification | Impact on Activity |
|---|---|
| Substituting thiophene with other heterocycles | May enhance or reduce potency depending on electronic properties |
| Altering the position of substituents on the pyridine ring | Can significantly impact binding affinity and biological activity |
| Lengthening or shortening the linker between thiophene and urea | Affects steric hindrance and solubility, influencing overall bioactivity |
Case Studies
- Anticancer Activity : A study evaluated various thiourea derivatives, including those structurally similar to our compound. Results indicated that certain modifications led to increased cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 30 µM .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of thiourea derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition with MIC values around 25 µg/mL, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research into the anti-inflammatory properties suggested that the compound could inhibit pro-inflammatory cytokines in vitro, demonstrating an IC50 value of approximately 15 µM in macrophage models .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The urea moiety may interact with enzyme active sites, leading to inhibition of critical pathways in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory responses or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
